Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

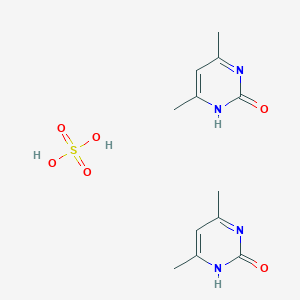

Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate, also known as MDASB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Metabolic Activation and Mutagenicity

Metabolic activation of certain hydrocarbons through sulfotransferase activity in rat liver has been studied extensively. The formation of electrophilic, mutagenic sulfuric acid ester metabolites from nonbay region hydrocarbons like 9-hydroxymethyl-10-methylanthracene (HMA) and 1-hydroxymethylpyrene (HMP) indicates a significant pathway for DNA and RNA adduct formation. These adducts, resulting from the metabolic activation, suggest the role of sulfotransferase in the mutagenicity and carcinogenicity of these compounds. The sulfonation process facilitates the transformation of hydroxymethyl hydrocarbons into their mutagenic and carcinogenic forms, contributing to our understanding of chemical carcinogenesis mechanisms (Surh et al., 1990).

Chemical Structure and Properties

The chemical structure of related compounds, such as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, reveals interesting properties like intra-molecular hydrogen bonding. This characteristic could influence the behavior of similar compounds in various environments, including biological systems. The orientations of side chains and the potential for hydrogen bonding play a role in the molecular interactions and stability of such compounds (Kimura & Hourai, 2005).

Electrophilic Sulfuric Acid Ester Metabolites in Carcinogenesis

Further supporting the concept of metabolic activation, studies have highlighted the formation of electrophilic sulfuric acid ester metabolites from hydroxymethyl aromatic hydrocarbons. This process, facilitated by rodent hepatic sulfotransferase activity, underlines the carcinogenic potential of methyl-substituted polycyclic aromatic hydrocarbons (PAHs). The activation of these compounds through sulfuric acid esterification represents a critical pathway for their mutagenic and carcinogenic effects (Surh & Miller, 1994).

Molecular Electronics and Photophysical Properties

The synthesis and transformation of anthracene derivatives highlight their potential applications in molecular electronics and photophysical studies. For instance, derivatives synthesized from diarylmethanol show promise as materials for molecular electronics, demonstrating the versatility of anthracene-based compounds in advanced technological applications (Bałczewski et al., 2006).

Anticancer Potential

Novel anthracene-9-sulfonyl derivatives have been evaluated for their anticancer activities, indicating the therapeutic potential of structurally related compounds. Certain derivatives displayed selective cytotoxic activity against various cancer cell lines, suggesting the relevance of anthracene sulfonamides in developing anticancer therapies. This highlights the ongoing research into the medicinal applications of anthracene derivatives and their potential as anticancer agents (Elserwy et al., 2020).

特性

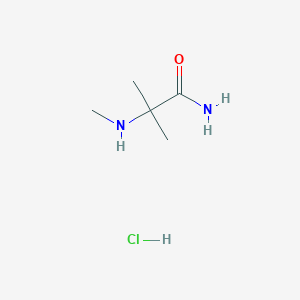

IUPAC Name |

methyl 2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO6S/c1-29-22(26)17-8-4-5-9-19(17)23-30(27,28)13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKUPNBIPQGFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2728734.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2728737.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2728744.png)

![9-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728745.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2728746.png)

![3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride](/img/structure/B2728749.png)

![N-(3-chloro-4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728752.png)